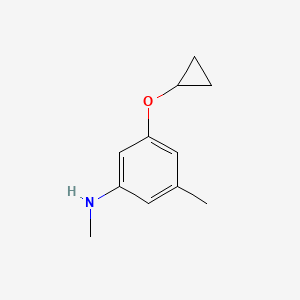
3-Cyclopropoxy-N,5-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-N,5-dimethylaniline is an organic compound with the molecular formula C11H15NO and a molar mass of 177.245 g/mol . This compound is a derivative of aniline, featuring a cyclopropoxy group and two methyl groups attached to the aromatic ring. It is a colorless to pale yellow liquid that is used in various chemical and industrial applications.
Preparation Methods
The synthesis of 3-Cyclopropoxy-N,5-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the compound can be synthesized by reacting 3,5-dimethylaniline with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods often involve the use of catalytic processes to enhance yield and efficiency. For example, the direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol using a pretreated Raney-Ni® catalyst has been reported . This method involves the sequential coupling of hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline.
Chemical Reactions Analysis
3-Cyclopropoxy-N,5-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or other functional groups.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-N,5-dimethylaniline has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N,5-dimethylaniline involves its interaction with molecular targets and pathways within biological systems. The compound can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This oxidative stress can result in apoptosis or oncogenesis, particularly in neural cells . The compound’s effects on the nervous system, especially during development, are of particular interest in toxicological studies.
Comparison with Similar Compounds
3-Cyclopropoxy-N,5-dimethylaniline can be compared with other similar compounds, such as N,N-dimethylaniline and 3,5-dimethylaniline .
N,N-Dimethylaniline: This compound is a tertiary amine with a dimethylamino group attached to a phenyl group. It is used as a precursor to dyes and other organic compounds.
3,5-Dimethylaniline: This compound has two methyl groups attached to the aromatic ring and is used in the synthesis of various chemicals and dyes.
The uniqueness of this compound lies in the presence of the cyclopropoxy group, which imparts different chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,5-dimethylaniline |
InChI |
InChI=1S/C11H15NO/c1-8-5-9(12-2)7-11(6-8)13-10-3-4-10/h5-7,10,12H,3-4H2,1-2H3 |
InChI Key |
MPCKWRBZDZOOFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CC2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















